molecular formula C9H17NO B8526408 1-(Propan-2-yl)azepan-4-one

1-(Propan-2-yl)azepan-4-one

Cat. No. B8526408
M. Wt: 155.24 g/mol
InChI Key: XVKDTWAXFZTAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353086B2

Procedure details

N-Boc-hexahydro-1H-azepine-4-one (3.00 g, 14.1 mmol) was dissolved in DCM (50 mL), TFA (15 mL) was added and the reaction mixture was stirred for 2 h. The solvents were removed in vacuo and the residue partitioned between DCM (500 mL) and sat aq Na2CO3 (500 mL). The aq fraction was extracted with DCM (2×250 mL) and the combined organic fractions were dried (MgSO4) and concentrated in vacuo. The residue was dissolved in DCM (50 mL) and acetone (10 mL) and NaBH(OAc)3 (2.18 g, 141 mmol) were added. The reaction mixture was stirred for 18 h, diluted with DCM (200 mL) and quenched with sat aq Na2CO3 (150 mL). The organic fraction was dried (MgSO4) and concentrated in vacuo to give the crude title compound (2.18 g) as a brown liquid. LCMS (ES+): 156.2 [MH]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2.18 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:14][CH2:13]C[C:11](=O)[CH2:10][CH2:9]1)(OC(C)(C)C)=O.[C:16]([OH:22])([C:18](F)(F)F)=O.[CH3:23]C(C)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl>[CH3:23][CH:14]([N:8]1[CH2:9][CH2:10][CH2:11][C:16](=[O:22])[CH2:18][CH2:1]1)[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.18 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aq fraction was extracted with DCM (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (50 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with sat aq Na2CO3 (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)N1CCC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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